2-cyano-3-(3-methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1,3-thiazol-2-ylacrylamide
Overview
Description
2-cyano-3-(3-methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1,3-thiazol-2-ylacrylamide is a useful research compound. Its molecular formula is C22H16F3N3O3S and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.08644704 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Photochemical Properties
One study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, highlighting their exceptional fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them excellent candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Substituent-Dependent Photoinduced Intramolecular Charge Transfer
Research into the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, exploring how substituents like methoxy, methoxycarbonyl, or cyano influence the formation of twisted intramolecular charge transfer (TICT) states. These findings have implications for the design and understanding of molecular systems with specific photochemical behaviors (Yang, Liau, Wang, & Hwang, 2004).
Enhanced Singlet Oxygen Generation for Improved Photodynamic Therapy
Another study synthesizes a composite of zinc(II) phthalocyanine with gold nanoparticles and chitosan to enhance singlet oxygen generation, demonstrating improved photodynamic therapy activity against epithelial breast cancer cells. This work illustrates the potential of metal-organic composites in medical applications (Dube, Oluwole, Prinsloo, & Nyokong, 2018).
Synthesis of Novel Compounds
Research on the synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to substituted 2-phenylquinazoline-4-thiones provides insight into the methods for creating novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).
Fluorescence Bioimaging
A study on the electronic properties of neutral and charged squaraine derivatives for fluorescence bioimaging applications demonstrates the potential of these compounds in biological research and medical diagnostics, highlighting the importance of photophysical and photochemical studies (Chang et al., 2019).
Properties
IUPAC Name |
(E)-2-cyano-3-[3-methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-30-18-7-3-5-15(11-16(12-26)20(29)28-21-27-8-9-32-21)19(18)31-13-14-4-2-6-17(10-14)22(23,24)25/h2-11H,13H2,1H3,(H,27,28,29)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGYGNAKWYBGHH-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(F)(F)F)C=C(C#N)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(F)(F)F)/C=C(\C#N)/C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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